(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Description
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research
Properties
Molecular Formula |
C21H26F2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O4/c1-11(24)20(27)7-5-13-14-9-16(22)15-8-12(25)4-6-18(15,2)21(14,23)17(26)10-19(13,20)3/h4,6,8,13-14,16-17,26-27H,5,7,9-10H2,1-3H3/t13-,14-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
MCRKUTJRGNWPHJ-DQVGDZKQSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by the introduction of fluorine atoms via electrophilic fluorination. The hydroxyl and acetyl groups are introduced through selective oxidation and acetylation reactions, respectively. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its multiple functional groups and chiral centers make it a valuable tool for studying stereochemistry and enzyme-substrate interactions.
Medicine
In medicine, (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific mechanical, thermal, and chemical characteristics.
Mechanism of Action
The mechanism of action of (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups and chiral centers allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated phenanthrene derivatives and steroids with similar structural features. Examples include:
- 6,9-difluoro-11,17-dihydroxy-10,13-dimethylphenanthrene
- 17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethylsteroid
Uniqueness
What sets (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one apart is its combination of multiple chiral centers and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
